

# Reproducibility of GLPG3970 Research: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GLPG3970  |           |
| Cat. No.:            | B10830895 | Get Quote |

A detailed guide for researchers, scientists, and drug development professionals on the published findings of **GLPG3970**, a selective Salt-Inducible Kinase 2 and 3 (SIK2/3) inhibitor. This guide provides a comparative analysis of **GLPG3970**'s performance against relevant alternatives in key inflammatory indications, supported by available experimental data.

This document summarizes the publicly available data on **GLPG3970** and places it in the context of other therapies for psoriasis, ulcerative colitis, and rheumatoid arthritis. The information is intended to provide an objective overview to aid in the critical evaluation and potential reproduction of the research findings.

#### Mechanism of Action: SIK2/3 Inhibition

**GLPG3970** is a small molecule inhibitor that selectively targets Salt-Inducible Kinase 2 (SIK2) and Salt-Inducible Kinase 3 (SIK3). These kinases are members of the AMP-activated protein kinase (AMPK) family and are implicated in the regulation of inflammatory responses. The proposed mechanism of action for **GLPG3970** involves a dual effect: the inhibition of proinflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF $\alpha$ ), and the enhancement of anti-inflammatory cytokine production, like Interleukin-10 (IL-10).[1] This dual action suggests a potential for broad efficacy in various autoimmune and inflammatory conditions.

## **Quantitative Data Summary**



The following tables summarize the key quantitative findings from early-phase clinical trials of **GLPG3970** and compare them with data from later-phase trials of other relevant oral therapies for psoriasis, ulcerative colitis, and rheumatoid arthritis. It is important to note that the **GLPG3970** trials were of a shorter duration (6 weeks for the primary endpoint) than the comparator trials, which may impact the direct comparison of efficacy data.

Table 1: Psoriasis Clinical Trial Data

| Drug                   | Trial                        | Primary<br>Endpoint   | GLPG3970<br>Result       | Comparator<br>Drug                      | Comparator<br>Result                   |
|------------------------|------------------------------|-----------------------|--------------------------|-----------------------------------------|----------------------------------------|
| GLPG3970               | CALOSOMA<br>(Phase 1b)       | PASI 50 at<br>Week 6  | 30.8% (4/13<br>patients) | Deucravacitin<br>ib (TYK2<br>Inhibitor) | -                                      |
| p-value vs.<br>Placebo | p=0.002                      |                       |                          |                                         |                                        |
| Deucravacitin<br>ib    | POETYK<br>PSO-1<br>(Phase 3) | PASI 75 at<br>Week 16 | -                        | Deucravacitin<br>ib                     | 58.4%                                  |
| sPGA 0/1 at<br>Week 16 | -                            | Deucravacitin<br>ib   | 53.6%                    |                                         |                                        |
| Placebo                | CALOSOMA<br>(Phase 1b)       | PASI 50 at<br>Week 6  | 0% (0/11<br>patients)    | Placebo<br>(POETYK<br>PSO-1)            | 12.7% (PASI<br>75), 7.2%<br>(sPGA 0/1) |

Table 2: Ulcerative Colitis Clinical Trial Data



| Drug        | Trial                            | Primary<br>Endpoint                     | GLPG3970 Result (Mean Change from Baseline) | Comparator<br>Drug                        | Comparator<br>Result (%<br>Remission) |
|-------------|----------------------------------|-----------------------------------------|---------------------------------------------|-------------------------------------------|---------------------------------------|
| GLPG3970    | SEA TURTLE<br>(Phase 2a)         | Total Mayo<br>Clinic Score<br>at Week 6 | -2.7                                        | Tofacitinib<br>(JAK<br>Inhibitor)         | -                                     |
| Tofacitinib | OCTAVE Induction 1 & 2 (Phase 3) | Remission at<br>Week 8                  | -                                           | Tofacitinib                               | 18.5% &<br>16.6%                      |
| Placebo     | SEA TURTLE<br>(Phase 2a)         | Total Mayo<br>Clinic Score<br>at Week 6 | -2.6                                        | Placebo<br>(OCTAVE<br>Induction 1 &<br>2) | 8.2% & 3.6%                           |

Table 3: Rheumatoid Arthritis Clinical Trial Data



| Drug         | Trial                           | Primary<br>Endpoint     | GLPG3970 Result (Mean Change from Baseline) | Comparator<br>Drug                 | Comparator<br>Result (%<br>ACR20) |
|--------------|---------------------------------|-------------------------|---------------------------------------------|------------------------------------|-----------------------------------|
| GLPG3970     | LADYBUG<br>(Phase 2a)           | DAS28(CRP)<br>at Week 6 | -1.29                                       | Upadacitinib<br>(JAK<br>Inhibitor) | -                                 |
| Upadacitinib | SELECT-<br>COMPARE<br>(Phase 3) | ACR20 at<br>Week 12     | -                                           | Upadacitinib                       | 71%                               |
| Placebo      | LADYBUG<br>(Phase 2a)           | DAS28(CRP)<br>at Week 6 | -1.24                                       | Placebo<br>(SELECT-<br>COMPARE)    | 36%                               |

### **Experimental Protocols**

Detailed experimental protocols for the **GLPG3970** clinical trials (CALOSOMA, SEA TURTLE, and LADYBUG) have not been made publicly available in full peer-reviewed publications as of the last search. The information below is a high-level summary derived from press releases and clinical trial registry data.

#### GLPG3970 Clinical Trials (General Design):

The Phase 1b (CALOSOMA) and Phase 2a (SEA TURTLE, LADYBUG) studies were randomized, double-blind, placebo-controlled trials.[2][3] Patients received a once-daily oral dose of **GLPG3970** or placebo for a duration of 6 weeks to assess the primary endpoints.[2][3]

- CALOSOMA (NCT04106297) in Psoriasis: This study enrolled patients with moderate to severe psoriasis.[4] The primary endpoint was the proportion of patients achieving at least a 50% improvement in the Psoriasis Area and Severity Index (PASI 50) at week 6.[3]
- SEA TURTLE (NCT04577794) in Ulcerative Colitis: This trial recruited patients with moderately to severely active ulcerative colitis.[5] The primary endpoint was the change from



baseline in the total Mayo Clinic Score at week 6.[4]

 LADYBUG (NCT04577781) in Rheumatoid Arthritis: This study included patients with moderately to severely active rheumatoid arthritis who had an inadequate response to methotrexate. The primary endpoint was the change from baseline in the Disease Activity Score 28 using C-reactive protein (DAS28(CRP)) at week 6.

It is a significant limitation that detailed methodologies, including specific inclusion/exclusion criteria, patient screening procedures, methods for assessing endpoints, and full statistical analysis plans, are not available in the public domain. Researchers aiming to reproduce or build upon these findings should be aware of this gap in information.

## **Visualizing Pathways and Workflows**

To facilitate a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.



Click to download full resolution via product page

Caption: Proposed mechanism of action of GLPG3970.





Click to download full resolution via product page

Caption: High-level workflow of GLPG3970 Phase 1b/2a clinical trials.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. hcplive.com [hcplive.com]
- 2. glpg.com [glpg.com]
- 3. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 4. glpg.com [glpg.com]
- 5. GLPG-3970 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Reproducibility of GLPG3970 Research: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10830895#reproducibility-of-published-glpg3970-research-findings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com